![molecular formula C9H16O B14342270 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 93704-87-1](/img/structure/B14342270.png)
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . Another method includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of cineole from Eucalyptus oil through steam distillation. The extracted cineole is then purified using various techniques such as fractional distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical formulations for its decongestant and antitussive effects.
Industry: Utilized in the production of flavors, fragrances, and cleaning products
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,8-Cineole: Another name for this compound, highlighting its structural similarity.
1,4-Diazabicyclo[2.2.2]octane: A compound with a similar bicyclic structure but different functional groups and properties.
Bicyclo[2.2.2]octane: A saturated hydrocarbon with a similar core structure but lacking the oxygen atom present in this compound.
The uniqueness of this compound lies in its oxygenated structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
93704-87-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O/c1-7-8-3-5-9(2,10-7)6-4-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UHAYVNRWODBYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(O1)(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



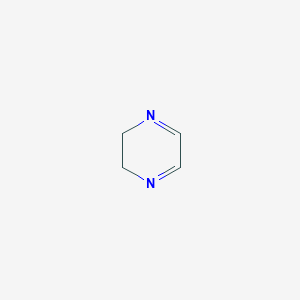
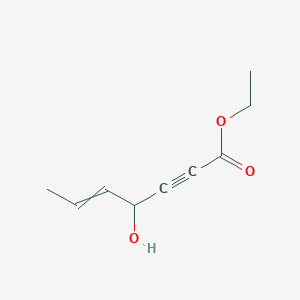
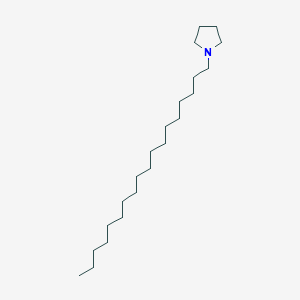
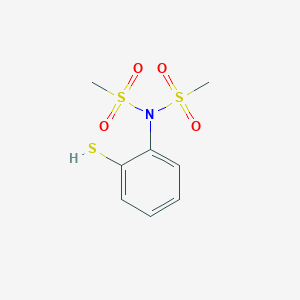
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
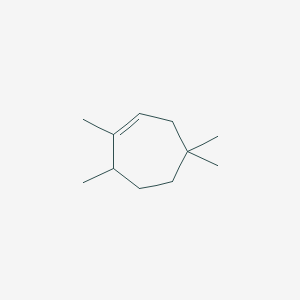
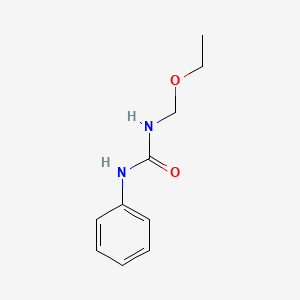
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
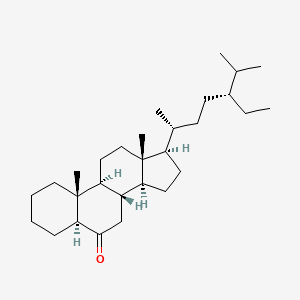
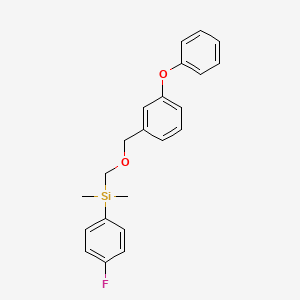
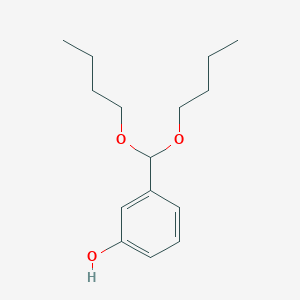
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

